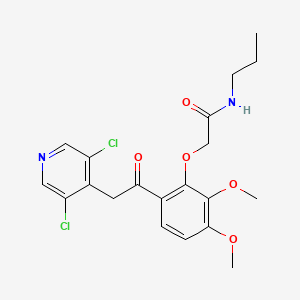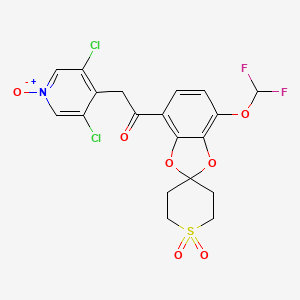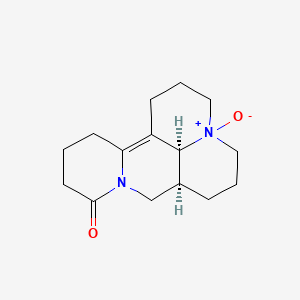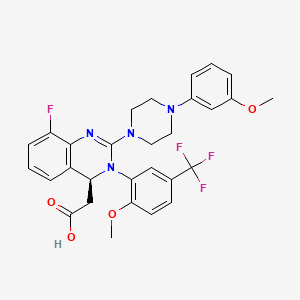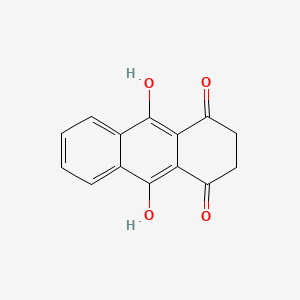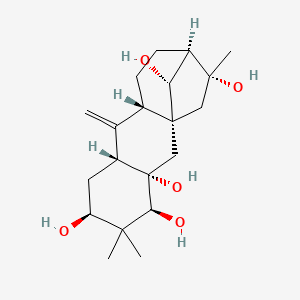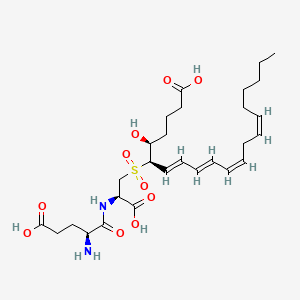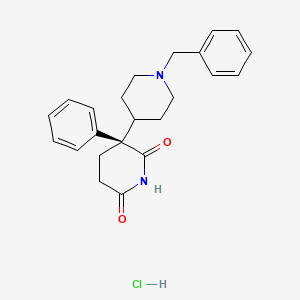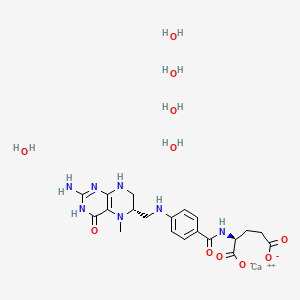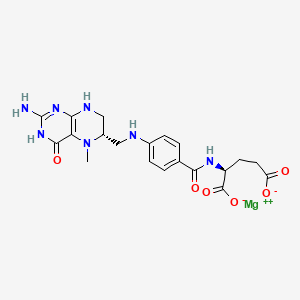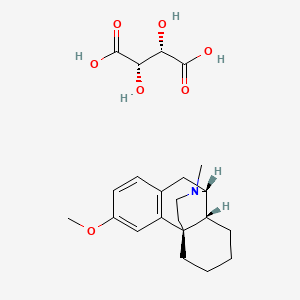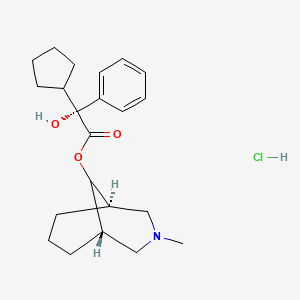
LJI308
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LJI308 ist ein potenter Inhibitor der Ribosomen-S6-Kinase (RSK)-Familie, der speziell auf RSK1, RSK2 und RSK3 abzielt. Es hat ein erhebliches Potenzial gezeigt, die Chemoresistenz zu überwinden, indem es Krebsstammzellen eliminiert, insbesondere bei triple-negativem Brustkrebs .
Herstellungsmethoden
This compound, chemisch bekannt als 2,6-Difluor-4-(4-(4-Morpholinophenyl)pyridin-3-yl)phenol, kann durch eine Reihe von organischen Reaktionen synthetisiert werdenDie Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Wissenschaftliche Forschungsanwendungen
LJI308 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den RSK-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.
Biologie: this compound wird in der Forschung eingesetzt, um die Mechanismen des Überlebens und der Proliferation von Krebsstammzellen zu verstehen.
Industrie: This compound kann bei der Entwicklung neuer Therapeutika eingesetzt werden, die auf den RSK-Signalweg abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität der Ribosomen-S6-Kinase-Familie hemmt. Es bindet an die ATP-Bindungsstelle der N-terminalen Kinase-Domäne von RSK und verhindert die Phosphorylierung von nachgeschalteten Zielen wie dem Y-Box-bindenden Protein-1 (YB-1). Diese Hemmung führt zur Unterdrückung des Wachstums und der Proliferation von Krebszellen, insbesondere von triple-negativen Brustkrebszellen .
Wirkmechanismus
- LJI308 primarily targets ribosomal S6 kinase (RSK) isoforms, specifically RSK1, RSK2, and RSK3 .
- RSKs play a crucial role in cell growth, proliferation, and survival. They are implicated in cancer stem cell (CSC) maintenance and tumor relapse .
- Additionally, this compound inhibits the phosphorylation of Y-box binding protein-1 (YB-1), which is associated with drug resistance and tumor progression .
- Specifically, this compound inhibits RSK phosphorylation at key residues (T359/S363) and YB-1 phosphorylation (S102) .
- By targeting RSKs, this compound disrupts CSC growth and survival, ultimately suppressing tumor progression .
- The RSK pathway is pivotal for CSC growth. Inhibition by this compound eradicates the CSC population in triple-negative breast cancer (TNBC) .
- TNBC is enriched in CSCs and associated with high recurrence rates. This compound’s action disrupts this cycle .
- This compound has an IC50 of 6 nM for RSK1, 4 nM for RSK2, and 13 nM for RSK3 .
- Its potency allows for effective inhibition of RSKs in TNBC patients, potentially overcoming drug resistance and improving survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
LJI308 functions as a selective inhibitor of the ribosomal S6 kinase family, specifically targeting RSK1, RSK2, and RSK3 with high potency. The compound inhibits the phosphorylation of RSK at threonine 359 and serine 363, as well as the phosphorylation of the Y-box binding protein-1 (YB-1) at serine 102 . These interactions are critical for the regulation of cell survival and proliferation, making this compound a valuable tool in biochemical research and potential therapeutic applications .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly in cancer cells. In triple-negative breast cancer cells, this compound induces apoptosis and inhibits cell growth both in two-dimensional and three-dimensional cultures . The compound specifically targets cancer stem cells, which are often resistant to conventional chemotherapy, thereby reducing tumor growth and dissemination . Additionally, this compound has minimal effects on non-tumorigenic cells, highlighting its selectivity and potential for targeted therapy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ribosomal S6 kinase activity, which in turn affects multiple downstream signaling pathways. By preventing the phosphorylation of RSK and YB-1, this compound disrupts the regulation of gene expression and cell survival pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s selectivity for RSK family kinases is attributed to its binding interactions with the ATP-binding site of the RSK2 N-terminal kinase domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity in vitro, maintaining its effectiveness in inhibiting RSK phosphorylation and inducing apoptosis in cancer cells . Long-term studies have shown that this compound can effectively reduce tumor growth and prevent relapse in in vivo models, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell survival and proliferation. The compound interacts with enzymes and cofactors involved in the phosphorylation of RSK and YB-1, thereby modulating metabolic flux and metabolite levels . These interactions are critical for the compound’s ability to induce apoptosis and inhibit tumor growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which are essential for its activity and function . This compound’s ability to selectively target cancer cells while sparing non-tumorigenic cells is partly attributed to its transport and distribution mechanisms .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively inhibits RSK activity and induces apoptosis in cancer cells .
Vorbereitungsmethoden
LJI308, chemically known as 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol, can be synthesized through a series of organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
LJI308 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.
Substitution: Halogenierungs- und Nitrierungsreaktionen können unter kontrollierten Bedingungen mit Reagenzien wie Chlor oder Salpetersäure durchgeführt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
LJI308 wird mit anderen RSK-Inhibitoren wie BI-D1870 und Luteolin verglichen. Während all diese Verbindungen auf den RSK-Signalweg abzielen, hat this compound eine höhere Potenz und Selektivität für RSK1, RSK2 und RSK3 gezeigt. Darüber hinaus zielt this compound speziell auf Krebsstammzellen ab, was es zu einem einzigartigen und vielversprechenden Kandidaten macht, um die Chemoresistenz in der Krebstherapie zu überwinden .
Ähnliche Verbindungen umfassen:
BI-D1870: Ein weiterer RSK-Inhibitor mit geringerer Potenz im Vergleich zu this compound.
Eigenschaften
IUPAC Name |
2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJEQHNWKQNBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
